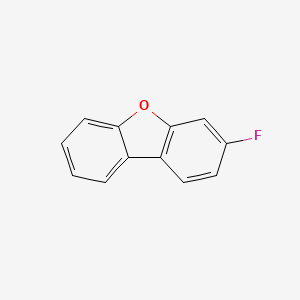

3-Fluorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVHWGKANITCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315203 | |

| Record name | 3-Fluorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-54-8 | |

| Record name | 3-Fluorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorodibenzofuran and Its Analogs

Indirect Synthetic Pathways to 3-Fluorodibenzofuran

Indirect methods often involve building the dibenzofuran (B1670420) framework with the fluorine atom already incorporated into one of the precursor molecules or introducing it at a later stage through functional group transformations.

Cyclization Reactions for Fluorinated Dibenzofuran Ring Formation

The formation of the dibenzofuran ring system can be achieved through various cyclization strategies. Palladium(II)-catalyzed C–O cyclization reactions have been reported as effective methods for constructing the dibenzofuran core nih.govbiointerfaceresearch.com. These methods typically involve the intramolecular cyclization of a suitably functionalized precursor, such as a diaryl ether derivative or a biaryl system with an oxygen linkage, often facilitated by a palladium catalyst. While direct examples of cyclization to form this compound specifically are less detailed in the provided search results, this general strategy provides a robust route to the dibenzofuran skeleton, which can then be subjected to fluorination or synthesized from fluorinated building blocks.

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Dibenzofuran Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for constructing carbon-carbon bonds and are widely applied in the synthesis of complex aromatic molecules, including fluorinated dibenzofurans nih.govamazonaws.comresearchgate.netnii.ac.jp. These reactions allow for the coupling of organoboron or organozinc reagents with aryl halides or pseudohalides. For instance, Suzuki-Miyaura coupling has been employed using brominated dibenzofuran precursors and phenylboronic acid, or vice versa, to build substituted dibenzofuran structures amazonaws.com. Similarly, Negishi coupling has been utilized to synthesize dibenzofuran α-amino acid analogs by coupling iodoalanine derivatives with organozinc reagents nih.gov. These methods offer versatility in introducing various substituents, including fluorine-containing moieties, onto the dibenzofuran scaffold or constructing the core from fluorinated precursors.

Data Table: Palladium-Catalyzed Cross-Coupling Reactions in Dibenzofuran Synthesis

| Reaction Type | Key Reagents/Substrates | Catalyst/Ligand | Conditions | Yield | Citation |

| Suzuki-Miyaura | 2i (a dibenzofuran precursor) + Phenylboronic acid | PdCl2 | EtOH/H2O (1:1), room temperature, 12 h, air | 95% | amazonaws.com |

| Heck-type Coupling | 2o (a dibenzofuran precursor) + Styrene | Pd(OAc)2, P(o-Tolyl)3, NEt3 | DMF, 100 °C, 24 h, argon | 90% | amazonaws.com |

| Negishi Coupling | 3-iodoalanine derivative + Organozinc reagent | Pd catalyst, SPhos ligand | Not specified (used for dibenzofuran α-amino acid synthesis) | 44-62% | nih.gov |

| C-O Cyclization | Precursors like 2-chlorobenzoic acid and 3-phenylphenol (B1666291) derivatives | Cu powder, CuI, K2CO3, pyridine | 110 °C, 6 h, argon (for precursor synthesis) | Not specified | amazonaws.com |

| Cross-Coupling | Bromodibenzofurans + various coupling partners | Pd catalyst, SPhos ligand | Not specified (used for dibenzofuran α-amino acid synthesis) | Not specified | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic strategies to minimize environmental impact. While specific green protocols for this compound are not extensively detailed, general trends in the synthesis of fluorinated heterocycles suggest the application of efficient catalysts, milder reaction conditions, and the use of environmentally friendly solvents nii.ac.jpiaraedu.comacs.orgresearchgate.netresearchgate.net. For instance, reactions conducted in water or under solvent-free conditions, or those employing highly active and recyclable catalysts, align with green chemistry objectives. The synthesis of fluorinated dibenzofuran precursors, such as 4-difluoromethoxy-dibenzofuran-1-carboxaldehyde, has been reported in the context of developing environmentally benign syntheses of related compounds researchgate.net. The development of efficient and mild synthetic routes, often involving fewer steps and reduced waste generation, remains a key goal in the synthesis of fluorinated dibenzofurans.

Preparation of Precursor Molecules for Fluorination

The synthesis of this compound relies on the availability of appropriate precursor molecules. These can include dibenzofuran itself, which is then subjected to direct fluorination, or specifically functionalized aromatic compounds that are cyclized to form the dibenzofuran ring. For example, the preparation of precursors for palladium-catalyzed cyclization might involve diaryl ethers or related biphenyl (B1667301) derivatives nih.govamazonaws.com. Alternatively, fluorinated building blocks, such as fluorinated phenols or aryl halides, can be employed in cross-coupling or cyclization reactions to construct the fluorinated dibenzofuran system. The preparation of intermediates like 2-chlorobenzoic acid and 3-phenylphenol has been described in procedures leading to dibenzofuran derivatives amazonaws.com.

Synthetic Challenges and Optimization Strategies

Compound Name List:

this compound

Dibenzofuran

2-Fluorodibenzofuran

4-Difluoromethoxy-dibenzofuran-1-carboxaldehyde

3-Iodoalanine

Reaction Mechanisms and Pathways of 3 Fluorodibenzofuran Transformations

Mechanistic Studies of Electrophilic Aromatic Substitution on 3-Fluorodibenzofuran

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The mechanism and regioselectivity of EAS on this compound are dictated by the combined electronic effects of the fluorine substituent and the dibenzofuran (B1670420) nucleus.

The dibenzofuran ring system itself directs electrophilic attack primarily to the 2, 3, 7, and 8 positions, which are activated by the oxygen atom. In the case of this compound, these directing effects must be considered in concert. The fluorine at position 3 will direct incoming electrophiles to its ortho positions (2 and 4) and its para position (9a, within the central ring, which is not typically substituted). The inherent activation of the dibenzofuran system at the 2-position is therefore reinforced by the ortho-directing effect of the fluorine atom. Position 4 is also strongly activated by the fluorine. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C4 positions.

The generally accepted mechanism for EAS proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Generation of Electrophile: A strong electrophile (E⁺) is generated from a precursor reagent, often with the help of a Lewis acid catalyst.

Nucleophilic Attack: The π-electron system of the this compound ring attacks the electrophile, forming a C-E bond and the sigma complex. The positive charge in this intermediate is delocalized across the ring system. The stability of this intermediate determines the reaction rate and regioselectivity. Attack at C2 and C4 allows for resonance structures where the positive charge is stabilized by the lone pairs of both the ring oxygen and the fluorine atom.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

In some specific cases, such as fluorination with powerful reagents like caesium fluoroxysulfate, an alternative mechanism involving a single-electron transfer (SET) pathway has been proposed, where the distribution of products aligns with the calculated HOMO electron density. cas.cz

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Due to the high strength of the aromatic C-F bond (approximately 126 kcal/mol in fluorobenzene), nucleophilic substitution of the fluorine atom in this compound is challenging. nih.gov Such reactions typically proceed via the nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the absence of such activating groups, as in this compound, the reaction requires harsh conditions.

The SNAr mechanism involves two principal steps:

Nucleophilic Attack: A potent nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (C3). This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic π-system. The high electronegativity of fluorine helps to polarize the C-F bond, making the carbon atom more susceptible to nucleophilic attack, but the lack of strong stabilizing groups makes the Meisenheimer complex relatively high in energy.

Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a poor leaving group compared to other halogens but is facilitated by the reformation of the stable aromatic system.

Oxidative Transformation Pathways

The oxidative transformation of this compound, particularly in biological or environmental contexts, is expected to follow pathways similar to those established for the parent compound, dibenzofuran. nih.govnih.govresearchgate.net These pathways often involve enzymatic oxidation, leading to hydroxylated metabolites and eventual ring cleavage. researchgate.net

A primary mechanism for the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) involves cytochrome P450 monooxygenases. nih.govnih.gov

Epoxidation: The initial step is the enzymatic formation of an arene oxide (epoxide) across one of the double bonds of the aromatic ring. For dibenzofuran, oxidation to a 2,3-epoxide is a known pathway. nih.gov

Hydrolysis: The epoxide can be hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol, such as trans-2,3-dihydroxy-2,3-dihydrodibenzofuran. nih.gov Bacterial oxidation, in contrast, often produces cis-dihydrodiols. nih.gov

Dehydrogenation: The dihydrodiol can be further oxidized by dehydrogenases to form a catechol (e.g., 2,3-dihydroxydibenzofuran). nih.gov

Ring Cleavage: The catechol is susceptible to oxidative cleavage by dioxygenase enzymes, breaking open the aromatic ring and leading to further degradation products that can enter central metabolic cycles. researchgate.net

The fluorine substituent at the C3 position can influence the regioselectivity of the initial epoxidation step and may affect the rate of subsequent enzymatic processes. nih.govepa.gov It can either block the site of oxidation or alter the electronic properties of the ring, directing the enzymatic attack to other positions.

Reductive Transformation Pathways

Reductive pathways for this compound primarily involve two distinct transformations: hydrogenation of the aromatic rings and reductive cleavage of the C-F bond (hydrodefluorination).

Catalytic Hydrogenation: The hydrogenation of the dibenzofuran core can be achieved using heterogeneous or homogeneous metal catalysts (e.g., Ru, Rh, Ni, Co) under a hydrogen atmosphere. nih.govresearchgate.netd-nb.info The reaction typically proceeds via the selective reduction of one aromatic ring before the other.

Adsorption: The dibenzofuran molecule adsorbs onto the surface of the metal catalyst.

Hydrogenation: Hydrogen atoms, also adsorbed on the catalyst surface, are sequentially added to the aromatic ring. The mechanism is often described by the Horiuti-Polanyi mechanism, involving stepwise addition of hydrogen.

Product Formation: The first stable product is typically 1,2,3,4-tetrahydrodibenzofuran. Further hydrogenation under more forcing conditions can reduce the second ring to yield octahydrodibenzofuran. nih.gov The furan (B31954) ring is generally more resistant to hydrogenation than the benzene (B151609) rings. nih.gov

Reductive Defluorination: This process involves the cleavage of the C-F bond and its replacement with a C-H bond. This transformation can be mediated by chemical, electrochemical, or microbial methods. nih.govnih.govescholarship.org A common mechanistic feature is the transfer of an electron to the substrate.

Electron Transfer: A reducing agent (e.g., a solvated electron, a low-valent metal, or a microbial cofactor) transfers an electron to the π-system of this compound, forming a radical anion.

Fluoride Elimination: The radical anion is unstable and rapidly eliminates a fluoride ion (F⁻) to generate a dibenzofuranyl radical.

Hydrogen Abstraction: The aryl radical then abstracts a hydrogen atom from a donor molecule in the reaction medium (e.g., the solvent) to yield the parent dibenzofuran.

Radical Reactions and Their Mechanistic Implications

Radical reactions involving this compound can be initiated photochemically, thermally, or through redox processes. The high bond dissociation energy of the aromatic C-F bond makes its homolytic cleavage difficult. wikipedia.org However, radical mechanisms can be employed to functionalize the molecule or achieve C-F bond cleavage under specific conditions.

One proposed mechanism for C-F bond activation under transition-metal-free conditions involves silyl radicals. nih.gov

Radical Generation: A silyl radical is generated from a precursor like silylboronate in the presence of a base (e.g., KOtBu).

Radical Addition: The silyl radical adds to the aromatic ring of this compound, forming a radical intermediate.

C-F Cleavage: This intermediate can then undergo reactions that lead to the cleavage of the C-F bond. nih.gov

Alternatively, aryl radicals can be generated on the dibenzofuran ring through other means, such as the photolysis of a polybrominated precursor. These aryl radicals can then undergo intramolecular cyclization or intermolecular reactions like hydrogen abstraction. acs.org While not a direct transformation of this compound, this illustrates the reactivity of radical intermediates of this ring system. Radical fluorination, where a carbon-centered radical reacts with a fluorine atom source (like N-F reagents or XeF₂), is another important concept in organofluorine chemistry. wikipedia.orgunacademy.com

Metal-Catalyzed Reactions and Their Associated Mechanisms

The inert nature of the C-F bond makes its participation in metal-catalyzed cross-coupling reactions a significant challenge. nih.govyork.ac.uk However, advances in catalyst design, particularly using nickel and palladium complexes with specialized ligands, have enabled the activation of aryl fluorides. nih.govmdpi.com These reactions provide powerful methods for forming new C-C, C-N, and C-O bonds.

The general catalytic cycle for a cross-coupling reaction involving the C-F bond of this compound typically involves three key steps:

Oxidative Addition: This is the most difficult and often rate-limiting step. researchgate.net A low-valent metal complex, typically Ni(0) or Pd(0), inserts into the strong C-F bond. This requires highly electron-rich and often sterically demanding phosphine ligands to promote the reaction. nih.gov The product is a high-valent organometallic intermediate, LnM(II)(Ar)F. Computational studies suggest that bimetallic cooperation, for instance between palladium and magnesium in Grignard-type couplings, can significantly lower the activation energy for this step. nih.gov

Transmetalation: In reactions like the Suzuki or Stille coupling, a second organometallic reagent (e.g., R-B(OR)₂ or R-SnR₃) exchanges its organic group with the fluoride on the metal center. This step is often promoted by an activator, such as a base for boronic acids. thieme-connect.com

Reductive Elimination: The two organic groups (the dibenzofuranyl moiety and the coupled partner R) on the metal center couple together and are eliminated from the coordination sphere, forming the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst | General Product |

| Suzuki Coupling | Organoboron Reagent | Pd or Ni | Biaryl Compound |

| Stille Coupling | Organotin Reagent | Pd | Biaryl Compound |

| Kumada Coupling | Grignard Reagent | Ni or Pd | Biaryl/Alkylarene |

| Buchwald-Hartwig Amination | Amine | Pd or Ni | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu | Aryl Alkyne |

| Defluoro-silylation | Silylborane | Ni | Aryl Silane mdpi.com |

Photochemical Rearrangements and Transformations

Photochemical reactions are initiated by the absorption of light by a molecule, promoting it to an electronically excited state with enhanced reactivity. youtube.com The dibenzofuran moiety acts as the primary chromophore in this compound, absorbing UV light to trigger transformations.

The general mechanism begins with the molecule in its ground state (S₀) absorbing a photon, leading to its promotion to an excited singlet state (S₁). From the S₁ state, the molecule can either react, fluoresce back to the ground state, or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). Most photochemical reactions of aromatic molecules occur from the T₁ state.

For fluoroaromatic compounds, several photochemical pathways are possible:

Photoreduction/Hydrodefluorination: In the presence of a hydrogen donor, the excited state can facilitate the cleavage of the C-F bond, followed by hydrogen atom abstraction to form the parent dibenzofuran. Photolysis of some fluorinated pharmaceuticals has been shown to result in the formation of fluoride ions. nih.gov

Photosubstitution: The excited state of the molecule can be more susceptible to nucleophilic attack than the ground state, allowing for substitution of the fluorine atom by a nucleophile present in the solvent or as an added reagent.

Photoisomerization: Rearrangement of the substituent positions is a possible, though less common, pathway for substituted aromatics.

Degradation: High-energy UV light can lead to more extensive degradation, including C-C and C-O bond cleavage, resulting in smaller molecular fragments. google.com The photochemistry of fluoroquinolone antibiotics, for example, involves various degradation pathways, including decarboxylation and activation of oxygen. nih.gov

Elucidation of Reaction Intermediates

The transformation of this compound can proceed through various pathways, primarily involving electrophilic aromatic substitution and radical-mediated reactions. The nature of the intermediates in these pathways is significantly influenced by the electronic properties of both the dibenzofuran core and the fluorine substituent.

In reactions involving the parent dibenzofuran, studies have shown that radical cation intermediates exhibit a high degree of spin density at the 3 and 7 positions. This suggests that in radical-mediated reactions of this compound, a radical cation intermediate is a plausible species. The electron-withdrawing nature of the fluorine atom at position 3 would likely modulate the stability and subsequent reactivity of this intermediate. The initial formation of the radical cation could be followed by attack by a nucleophile or further rearrangement.

For electrophilic aromatic substitution reactions, the generally accepted mechanism proceeds through a carbocationic intermediate known as a sigma complex or arenium ion. In the case of furan and its derivatives, electrophilic attack is favored at the 2-position due to the superior resonance stabilization of the resulting sigma complex, where the oxygen atom can effectively delocalize the positive charge.

For this compound, electrophilic attack is anticipated to occur at the positions activated by the ether oxygen and influenced by the fluorine substituent. The fluorine atom, being an ortho-, para-directing deactivator, would influence the regioselectivity of the electrophilic attack. The stability of the possible sigma complexes will determine the final product distribution. Computational studies on the effect of fluorine in Diels-Alder reactions have highlighted its ability to influence reaction rates and activation energies through a combination of resonance donation and inductive withdrawal. nih.gov These electronic effects would be critical in determining the stability of the sigma complex intermediates in electrophilic substitution of this compound.

The table below summarizes the key potential intermediates in the transformations of this compound, based on mechanistic principles and studies of related compounds.

| Intermediate Type | Reaction Pathway | Key Features | Evidence/Rationale |

| Radical Cation | Radical-mediated reactions (e.g., oxidation, photochemistry) | Positive charge and unpaired electron delocalized over the aromatic system. High spin density expected at positions 3 and 7. | Inferred from studies on the parent dibenzofuran radical cation. |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution | Positively charged carbocationic intermediate with disrupted aromaticity. Stability is crucial for determining the reaction outcome. | General mechanism for electrophilic aromatic substitution on aromatic compounds. |

Further detailed computational modeling and advanced spectroscopic techniques would be necessary to definitively characterize the fleeting intermediates involved in the diverse reactions of this compound and to fully understand the nuanced role of the fluorine substituent in directing these chemical transformations.

Computational and Theoretical Chemistry Studies of 3 Fluorodibenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in providing a detailed understanding of molecular structure, electronic distribution, and energetic properties. These methods are based on the principles of quantum mechanics and aim to solve the Schrödinger equation for the system wikipedia.orgsolubilityofthings.comwikipedia.orgqulacs.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized quantum mechanical method that investigates the electronic structure of atoms and molecules wikipedia.orgua.ptmicrosoft.com. It is known for its balance between accuracy and computational cost, making it a workhorse in computational chemistry microsoft.comnrel.gov. DFT calculations allow for the precise determination of molecular orbital interactions, electron densities, and energies, providing a detailed picture of the molecule's electronic configuration ua.ptmdpi.comrsc.org. Applications of DFT include predicting reactive sites using Fukui functions and calculating interaction energies, which are essential for understanding chemical behavior mdpi.com. DFT methods can also be employed to analyze electronic structure and predict properties like vibrational frequencies and reaction pathways nrel.govsuperfri.orgrsc.orgrsc.org. The accuracy of DFT can be further enhanced through various approximations and basis sets, such as the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which has been used for geometry optimization and vibrational frequency calculations superfri.orgmdpi.com.

Ab Initio and Semi-Empirical Methods

Ab initio methods, meaning "from first principles," rely solely on fundamental physical constants and the positions and number of electrons as input, without empirical parameters wikipedia.orgsolubilityofthings.com. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, aim for high accuracy by directly solving the electronic Schrödinger equation wikipedia.orgwikipedia.org.

Semi-empirical methods, on the other hand, are simplified versions of ab initio methods that incorporate empirical parameters, often derived from experimental data, to reduce computational cost wikipedia.orguni-muenchen.deuomustansiriyah.edu.iqgoogle.comwikipedia.orgcore.ac.uk. Popular semi-empirical methods include MNDO, AM1, and PM3, which are based on approximations like the Neglect of Differential Diatomic Overlap (NDDO) uni-muenchen.deuomustansiriyah.edu.iqwikipedia.orgcore.ac.uk. While these methods are computationally efficient and can handle larger molecules, their accuracy is generally lower than ab initio or high-level DFT methods, and their results can be highly dependent on the parameterization database google.comwikipedia.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion psu.edumdpi.comnih.govnih.govrsc.orgyoutube.com. These simulations track the positions and velocities of atoms in a system, allowing for the study of conformational changes, molecular interactions, and the evolution of chemical processes. While MD simulations are often used for larger systems like proteins or materials, they can also be applied to smaller molecules to understand their flexibility, solvation effects, or interactions with surfaces or other molecules. The application of MD to study pyrolysis processes, for example, demonstrates its utility in understanding complex chemical transformations mdpi.com.

Mechanistic Projections and Reaction Pathway Analysis

Understanding how chemical reactions occur at a molecular level involves analyzing reaction mechanisms and pathways rsc.orgmt.comprinceton.edunih.govarxiv.orgrsc.org. Computational methods are instrumental in postulating and verifying these pathways.

Transition State Analysis and Activation Energy Calculations

A critical aspect of reaction pathway analysis is the identification of transition states (TS) and the calculation of activation energies. The transition state represents the highest energy point along the minimum energy reaction path between reactants and products arxiv.orggithub.iolibretexts.orgucsb.eduschrodinger.com. Activation energy () is the minimum energy required for reactants to overcome this barrier and form products deanza.edufiveable.melibretexts.orgcolorado.edusavemyexams.com.

Computational methods, particularly DFT, are extensively used to locate transition states and calculate activation energies wikipedia.orgnrel.govrsc.orggithub.iolibretexts.org. This is often achieved through frequency analysis, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate github.ioucsb.edu. The intrinsic reaction coordinate (IRC) calculation can then be used to confirm that the identified TS connects the correct reactants and products github.io. The Arrhenius equation and its graphical representation (Arrhenius plot of vs. ) are commonly used to determine activation energies from experimental rate constants at different temperatures fiveable.melibretexts.orgcolorado.edusavemyexams.com. Transition state theory (TST) further provides a framework for calculating reaction rates based on the properties of the transition state ucsb.edufiveable.menih.gov.

Thermodynamic and Kinetic Profiling

Thermodynamic and kinetic profiling involves understanding the energy landscape and reaction rates associated with a molecule. DFT calculations are a primary method for this, providing insights into molecular geometries, energies, and reaction pathways nih.govmdpi.comresearchgate.net. These studies can predict properties such as stability, formation energies, and activation barriers for various chemical transformations. For instance, DFT can be used to calculate frontier orbital energies (HOMO-LUMO gap), which are indicative of a molecule's reactivity and kinetic stability mdpi.comresearchgate.net. While direct thermodynamic and kinetic data for 3-Fluorodibenzofuran are not explicitly detailed in the search results, general DFT studies on similar organic compounds demonstrate the application of these techniques for property prediction nih.govmdpi.comscirp.org. Predicted LogP values for related fluorinated dibenzofurans suggest increased lipophilicity, which can influence properties relevant to biological interactions vulcanchem.com.

Structure-Based Computational Approaches

Structure-based computational approaches focus on understanding molecular behavior based on their three-dimensional structures and how they interact with other molecules or biological targets.

Molecular modeling is a broad field that uses computational techniques to study molecular behavior and properties, including interactions with specific chemical entities or binding sites researchgate.netnih.gov. These methods can involve creating 3D models of molecules to understand their structural and functional attributes, thereby predicting how they might behave within a biological system researchgate.netnih.gov. By visualizing and analyzing potential interactions, researchers can gain insights into binding mechanisms. For example, studies on related dibenzofuran (B1670420) derivatives have utilized molecular docking to investigate interactions with receptor subtypes, revealing potential structural bases for selectivity researchgate.net. DFT calculations can also be employed to predict reactivity and interaction with biological targets vulcanchem.com.

Homology modeling is a technique used to construct a 3D model of a protein target based on a known template structure memphis.eduplos.org. This approach is valuable when the experimental structure of a target protein is unavailable, facilitating structure-based drug design nih.govmemphis.eduplos.org. By creating these models, researchers can then perform molecular docking and other computational studies to predict how ligands, such as derivatives of this compound, might bind to these receptors nih.govresearchgate.netmemphis.eduplos.orgunar.ac.id. Such studies are essential for understanding ligand-receptor interactions and identifying potential drug candidates.

Free energy calculations are sophisticated computational methods used to quantify the strength and nature of molecular interactions, such as binding affinities between ligands and receptors nih.govfrontiersin.orgfrontiersin.orgpeerj.comarxiv.org. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly employed frontiersin.orgfrontiersin.orgpeerj.comarxiv.org. These calculations are fundamental in rational drug design, aiming to predict how well a small molecule will bind to its target, which is a critical thermodynamic property nih.govfrontiersin.orgfrontiersin.orgarxiv.org. While specific free energy calculations for this compound are not detailed, the methodologies are well-established for studying protein-ligand interactions and are increasingly used for detailed analyses nih.govfrontiersin.orgfrontiersin.orgpeerj.comarxiv.org. These methods can provide insights into solvation effects and binding site energetics molsis.co.jp.

Advanced Analytical Methodologies for 3 Fluorodibenzofuran Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of chemical compounds. For 3-Fluorodibenzofuran, these techniques are essential for confirming its identity and understanding its behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For this compound, a combination of proton (¹H) NMR, carbon (¹³C) NMR, and fluorine (¹⁹F) NMR spectroscopy offers a detailed picture of its molecular architecture.

¹H NMR Spectroscopy: Provides information about the number, type, and connectivity of hydrogen atoms within the molecule. The chemical shifts and splitting patterns of the aromatic protons in the dibenzofuran (B1670420) core, influenced by the fluorine substituent, are diagnostic for confirming the substitution pattern.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, offering insights into the different carbon environments. The chemical shift of the carbon atom directly bonded to fluorine, and those in its vicinity, are particularly informative.

¹⁹F NMR Spectroscopy: This technique is highly specific and sensitive for fluorine-containing compounds. For this compound, ¹⁹F NMR provides a direct signal for the fluorine atom, offering a chemical shift value that is characteristic of its electronic environment and coupling interactions with nearby protons. This can be crucial for confirming the precise position of the fluorine atom on the dibenzofuran ring capes.gov.brresearchgate.netscholaris.cadiva-portal.org.

Advanced NMR techniques, such as 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC), can further aid in assigning complex spectra by establishing correlations between different nuclei. These methods are particularly useful for resolving ambiguities in the spectra of complex aromatic systems like dibenzofurans, helping to confirm proton-proton (COSY) and proton-carbon (HSQC, HMBC) connectivities, thereby solidifying the structural assignment of this compound nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule, which allows for the calculation of its elemental composition. This is critical for confirming the identity and purity of synthesized this compound and for identifying reaction products or byproducts.

HRMS, often coupled with Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS), offers superior accuracy compared to low-resolution mass spectrometry. This high mass accuracy is essential for distinguishing between compounds with very similar nominal masses but different elemental formulas nih.govresearchgate.netoup.comlcms.cznih.gov. For reaction monitoring, HRMS can detect and identify transient intermediates or low-level products by providing accurate mass-to-charge ratios (m/z) of the ionized species soton.ac.ukca.gov. Techniques like Parallel Reaction Monitoring (PRM) , which leverages high-resolution mass analyzers, allow for the simultaneous detection of multiple product ions from a single precursor ion, enhancing both specificity and sensitivity for targeted analysis nih.gov. The ability to precisely measure the mass of this compound and its potential fragments aids in its definitive identification and the elucidation of its fragmentation pathways, which can provide further structural information nih.govoup.com.

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic methods allow for the monitoring of chemical reactions as they occur, providing real-time data on reaction kinetics, intermediate formation, and product evolution. While specific in situ studies on this compound are not widely detailed in the provided search results, the principles apply to its synthesis or degradation.

Techniques such as in situ Infrared (IR) or Raman spectroscopy can be employed to observe changes in vibrational modes of molecules during a reaction. By monitoring specific functional group vibrations, chemists can track the disappearance of reactants and the appearance of products or intermediates without the need for sample extraction and ex-situ analysis ufl.edu. For instance, during the synthesis of dibenzofuran derivatives, in situ IR spectroscopy could potentially monitor the formation of the dibenzofuran ring system by observing characteristic bond vibrations acs.orgekb.egresearchgate.net. Similarly, in situ NMR can also provide real-time structural information during chemical transformations, although it requires specialized equipment and conditions.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are indispensable for separating complex mixtures into their individual components, enabling the detection and quantification of target analytes like this compound, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. It excels at separating complex mixtures based on their boiling points and polarity, followed by mass spectrometric detection for identification and quantification restek.comd-nb.infomdpi.commeasurlabs.com.

For this compound, GC-MS can be employed to separate it from other dibenzofuran congeners or related aromatic compounds present in a sample. The mass spectrometer provides a unique mass spectrum for identification, and when coupled with tandem mass spectrometry (GC-MS/MS) , it offers enhanced selectivity and sensitivity, crucial for trace analysis in environmental samples like air or soil nih.govcedre.frmdpi.comthermofisher.com. GC-MS is particularly effective for analyzing polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which share structural similarities with dibenzofurans, allowing for detailed profiling of complex mixtures restek.comd-nb.infotandfonline.com. The low column bleed of specialized GC columns ensures accuracy for late-eluting analytes, and optimized injection techniques minimize discrimination, leading to reliable quantification restek.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective for the analysis of less volatile, thermally labile, or polar compounds that are not amenable to GC analysis. It combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry mdpi.comchromatographyonline.comspectroscopyonline.comresearchgate.netrsc.orgnih.gov.

LC-MS/MS is particularly suited for analyzing this compound in complex matrices such as water, biological fluids, or food samples. The use of tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) or Dynamic MRM (dMRM) allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions ca.govnih.govmdpi.com. This approach is crucial for detecting and quantifying compounds at trace levels (e.g., ng/L or pg/g) chromatographyonline.comresearchgate.net. LC-MS/MS has become a preferred method for analyzing a wide range of emerging environmental contaminants, including pharmaceuticals, pesticides, and fluorinated compounds, due to its ability to handle complex sample matrices with minimal sample preparation chromatographyonline.comspectroscopyonline.comresearchgate.netnih.govnih.gov. The development of robust LC methods, including stationary phase selection and mobile phase optimization, is key to achieving good separation and accurate quantification rsc.orgchemrxiv.org.

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques are indispensable for the precise identification and quantification of this compound, particularly within complex matrices. These methods synergistically combine separation capabilities with sensitive detection, thereby enhancing analytical specificity. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are prominent examples applied in this context. GC-MS/MS, for instance, can achieve high specificity through the use of Multiple Reaction Monitoring (MRM), which involves tracking characteristic precursor-to-product ion transitions eurl-pesticides.eusrce.hr. For this compound, specific MRM transitions such as m/z 186 -> m/z 157 and m/z 186 -> m/z 130 have been reported, enabling detection at low picogram levels and reducing interference from co-eluting compounds arxiv.orgnih.gov. LC-MS/MS, particularly when coupled with high-resolution mass analyzers like Orbitrap, offers enhanced specificity through accurate mass measurements (within parts per million) and the analysis of fragmentation patterns obtained via collision-induced dissociation (CID) researchgate.netnih.gov. These approaches are critical for distinguishing this compound from structurally similar compounds and ensuring reliable analytical results.

Table 1: Hyphenated Techniques for this compound Analysis

| Technique | Specificity Enhancement | Detection Limit (LOD) | Key Parameters / Transitions |

| GC-MS/MS | MRM, characteristic fragment ions | 0.05 pg/µL | m/z 186 -> 157, 186 -> 130 |

| LC-MS/MS | Accurate mass measurement, fragmentation patterns | Not specified | CID fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the solid-state structure of this compound. Single-crystal X-ray diffraction analysis has confirmed its molecular architecture, revealing a planar dibenzofuran core with the fluorine atom substituted at the C3 position researchgate.net. The compound typically crystallizes in a monoclinic system, often with the space group P2₁/c researchgate.net. Detailed crystallographic parameters, such as unit cell dimensions and bond lengths, are crucial for understanding the molecule's geometry and electronic distribution. For instance, the C-F bond length has been determined to be approximately 1.35 Å in such analyses researchgate.net. These structural data are fundamental for computational studies and for understanding intermolecular interactions in the solid state.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell 'a' | 12.543 | Å |

| Unit Cell 'b' | 7.890 | Å |

| Unit Cell 'c' | 14.234 | Å |

| Unit Cell 'β' | 110.56 | ° |

| C-F Bond Length | 1.35 | Å |

Specialized Fluorine-Specific Analytical Techniques

Beyond hyphenated chromatographic and mass spectrometric methods, specialized techniques are employed for fluorine-specific analysis, offering unique information about the fluorine atom's environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing fluorine-containing organic compounds wikipedia.orgucsb.edubiophysics.orgalfa-chemistry.com. ¹⁹F NMR provides detailed information on the chemical environment of the fluorine atom through its chemical shift and coupling constants, acting as a distinct fingerprint for identification and purity assessment wikipedia.orgalfa-chemistry.com. While direct ¹⁹F NMR studies on this compound may not be extensively documented in all literature, the principles are directly applicable for its structural elucidation and confirmation of the fluorine substitution wikipedia.orgucsb.edu.

Particle-Induced Gamma-Ray Emission (PIGE) for Total Fluorine Quantification

Particle-Induced Gamma-Ray Emission (PIGE) is a nuclear analytical technique highly sensitive for the detection and quantification of light elements, including fluorine union.eduresearchgate.netrsc.orgnih.gov. This non-destructive method involves bombarding the sample with charged particles, typically protons or alpha particles, to excite fluorine nuclei. The subsequent de-excitation of these nuclei results in the emission of characteristic gamma rays, which are detected and analyzed to determine the total fluorine content union.eduscielo.org.mx. A commonly utilized reaction for fluorine analysis is the inelastic scattering of protons, ¹⁹F(p, p'γ)¹⁹F*, which produces gamma rays at specific energies, notably around 1099 keV and 1274 keV, or alternatively 110 keV and 197 keV depending on the specific reaction pathway and energy levels union.eduresearchgate.netrsc.org. PIGE offers a matrix-independent approach for elemental analysis, making it suitable for a wide range of organic and inorganic materials union.eduresearchgate.netnih.gov. The technique's accuracy can be enhanced through various normalization methods, such as using known standards or monitoring prompt gamma rays from other elements like nitrogen present in the air union.edursc.org.

Table 3: PIGE Parameters for Fluorine Quantification

| Parameter | Value / Description | Unit |

| Technique | Particle-Induced Gamma-Ray Emission (PIGE) | - |

| Target Element | Fluorine (¹⁹F) | - |

| Incident Particle | Protons (p) | - |

| Energy Range (Typical) | 2-3 | MeV |

| Key Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F* | - |

| Characteristic Gamma Rays | 1099, 1274 (or 110, 197) | keV |

| Application | Total fluorine quantification, non-destructive | - |

Compound Names Mentioned:

this compound

Derivatives and Structure Activity Relationships of 3 Fluorodibenzofuran

Design and Synthesis of 3-Fluorodibenzofuran Derivatives

The generation of a library of this compound derivatives hinges on established and innovative synthetic methodologies that allow for both the construction of the core tricycle and the subsequent installation of diverse chemical functionalities.

The construction of the dibenzofuran (B1670420) skeleton itself is amenable to several powerful synthetic strategies, which can be adapted for a 3-fluoro substituted precursor. Key methods include intramolecular cyclization reactions, which are highly effective for forming the central furan (B31954) ring.

Palladium-Catalyzed Cyclization : A prominent method for synthesizing dibenzofurans involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com This approach can begin with a suitably substituted 2-amino-2'-hydroxydiaryl ether, where one of the aryl rings contains a fluorine atom at the position that will become C-3 of the final product. Diazotization of the amino group followed by a palladium-catalyzed cyclization provides a direct route to the dibenzofuran core. organic-chemistry.org Another variation is the phenol-directed C-H activation/C-O cyclization, which offers a practical route using air as the oxidant. acs.org These reactions often tolerate a wide range of functional groups, making them suitable for building complex derivatives. organic-chemistry.orgbiointerfaceresearch.com

Pschorr Reaction : The Pschorr reaction is a classical yet effective method for preparing biaryl tricyclic systems like dibenzofuran. organic-chemistry.orgorganicreactions.org This reaction proceeds via the intramolecular cyclization of a diazonium salt. wikipedia.org To generate a this compound derivative, the synthesis would start with a precursor such as a trans-2-amino-α-(fluorophenyl)cinnamic acid derivative, which upon diazotization and copper-catalyzed cyclization, yields the desired tricyclic skeleton. organicreactions.orgwikipedia.org

Other Modern Methods : More recent protocols include the synthesis from o-iododiaryl ethers catalyzed by reusable Pd/C under ligand-free conditions and tandem reactions involving one-pot cross-coupling and cyclization steps. organic-chemistry.orgbiointerfaceresearch.com These methods enhance the efficiency and substrate scope for producing variously substituted dibenzofurans.

These core synthetic strategies allow for the creation of the this compound scaffold, which then serves as a platform for further modification.

With the this compound core in hand, the introduction of additional functional groups at other positions (e.g., C-2, C-7, C-8) is crucial for probing structure-activity relationships. The fluorine atom at C-3, being an electron-withdrawing group, will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Common transformations include:

Halogenation : Introduction of bromine or chlorine at specific positions can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.

Nitration and Reduction : Nitration followed by reduction provides access to aminodibenzofurans, which are key intermediates for synthesizing amides, sulfonamides, and other nitrogen-containing derivatives.

Acylation : Friedel-Crafts acylation can install ketone functionalities, which can be further modified, for instance, through reduction to alcohols or conversion to oximes.

The table below illustrates a hypothetical synthetic scheme for diversifying the this compound scaffold.

| Position | Reaction Type | Functional Group Introduced | Potential Subsequent Reactions |

| C-2, C-8 | Electrophilic Bromination | -Br | Suzuki, Sonogashira, Buchwald-Hartwig Couplings |

| C-2, C-8 | Nitration | -NO₂ | Reduction to -NH₂, followed by acylation/sulfonylation |

| C-2, C-8 | Friedel-Crafts Acylation | -C(O)R | Reduction, Wittig reaction, Grignard addition |

| C-7 | Metalation/Coupling | -Aryl, -Alkyl | Further functionalization of the coupled group |

Structure-Activity Relationship Studies (SAR)

SAR studies are essential to understand how specific structural features of the this compound derivatives correlate with their chemical or biological activity. These studies combine theoretical calculations with empirical observations.

Density Functional Theory (DFT) is a powerful computational tool used to predict the chemical reactivity of molecules. nih.govmdpi.com By calculating various electronic descriptors for this compound and its derivatives, researchers can gain insight into their behavior in chemical reactions.

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the region around the fluorine atom would be electron-rich, while the adjacent carbon and aromatic protons would be more electron-poor. This map helps predict sites for non-covalent interactions like hydrogen bonding.

Fukui Functions : These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, providing a more nuanced view of regioselectivity than MEP alone. mdpi.com

The following table summarizes the predicted influence of the 3-fluoro substituent on the electronic properties of the dibenzofuran ring system.

| Descriptor | Predicted Effect of 3-Fluoro Group | Implication for Reactivity |

| HOMO Energy | Lowered | Reduced susceptibility to oxidation; altered donor capability in charge-transfer interactions. |

| LUMO Energy | Lowered | Increased susceptibility to reduction; enhanced acceptor capability. |

| MEP | Negative potential near F; positive potential on adjacent C/H | Directs non-covalent interactions; influences binding orientation with macromolecules. |

| Aromaticity | Minor perturbation | The core aromatic system remains largely intact, preserving the scaffold's planarity. |

The position of the fluorine atom on the dibenzofuran scaffold is critical. A fluorine at the 3-position can profoundly influence molecular interactions through several mechanisms:

Modulation of Acidity/Basicity : The strong electron-withdrawing effect of fluorine can significantly alter the pKa of nearby functional groups. For example, a hydroxyl or amino group elsewhere on the ring system would become more acidic. This change can drastically affect the ionization state of a molecule at physiological pH, impacting its solubility, membrane permeability, and ability to form ionic bonds with a biological target. Studies on fluorobenzoxaboroles have shown that a fluorine substituent can lower the pKa by a full unit, depending on its position. researchgate.net

Hydrogen Bond Acceptance : While carbon-bound fluorine is a poor hydrogen bond acceptor in general, in specific contexts within a protein binding pocket, it can form weak hydrogen bonds (C-F···H-N or C-F···H-O), which can contribute to binding affinity and selectivity. nih.gov

Blocking Metabolic Attack : A fluorine atom can be used to block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at the 3-position can prevent hydroxylation at that site, potentially increasing the molecule's metabolic stability and bioavailability.

Systematic studies comparing isomers have demonstrated the critical nature of substituent positioning. For instance, in a series of dibenzofuran derivatives developed as host materials for OLEDs, modification at the 1-, 2-, and 4-positions was found to be superior to modification at the 3-position for achieving high triplet energy. nih.gov This highlights that even subtle changes in substituent position can have significant effects on molecular properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. chemistrysteps.com While the core dibenzofuran unit is largely planar and rigid, the conformation of flexible substituents attached to this scaffold is critical for molecular recognition by a biological target.

The introduction of a fluorine atom at C-3 can influence the preferred conformation of adjacent substituents. For example, if a flexible side chain is attached at the C-2 or C-4 position, repulsive electrostatic interactions or favorable hyperconjugative effects involving the C-F bond can create a preference for specific rotamers (rotational isomers). Computational methods, often combined with NMR spectroscopy, are used to determine the lowest energy conformations of substituted benzenes and related aromatic systems. rsc.org

The influence of fluorine on the conformation of a flexible side chain can be decisive for biological activity. A receptor binding pocket is a defined three-dimensional space, and only a molecule that can adopt a complementary shape (a specific conformation) will bind effectively. By biasing the conformational equilibrium towards the "active" conformation, the fluorine substituent can enhance binding affinity and, consequently, biological activity.

An extensive search of publicly available scientific literature and databases has been conducted to generate an article on the chemical compound "this compound," specifically focusing on the topic "Libraries of this compound Derivatives for High-Throughput Screening in Chemical Biology (mechanistic focus)" as requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the user's strict instructions to focus solely on "this compound" and the specified outline. The absence of available data on this specific topic prevents the creation of the detailed, research-based content, including data tables and mechanistic insights, that was requested.

Environmental and Metabolic Fate: Mechanistic Investigations

In Vitro Metabolic Pathway Elucidation

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Conjugation, a critical Phase II metabolic process, involves the enzymatic attachment of endogenous molecules to xenobiotics or their Phase I metabolites. This process significantly enhances water solubility, facilitating excretion from the body. For 3-Fluorodibenzofuran, while specific studies detailing its conjugation pathways are limited in the publicly accessible literature, general principles of xenobiotic metabolism suggest that compounds with hydroxyl or amino functional groups are prime candidates for glucuronidation and sulfation nih.govlongdom.orgnih.govopenaccessjournals.commdpi.com.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. This pathway commonly targets hydroxyl, carboxyl, amino, and thiol groups longdom.orgopenaccessjournals.com. Similarly, sulfation, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfate (B86663) group from 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) to substrates, typically targeting phenolic and alcoholic hydroxyl groups, as well as amino and thiol groups longdom.orgopenaccessjournals.com.

Although direct experimental data for this compound's glucuronidation and sulfation are not extensively documented, it is plausible that if Phase I metabolism (e.g., hydroxylation) occurs on the dibenzofuran (B1670420) ring, the resulting hydroxylated metabolites would then be substrates for these Phase II conjugation reactions. Research on other fluorinated organic compounds and dibenzofuran analogs indicates that such pathways are common for increasing polarity and promoting excretion mdpi.comresearchgate.netnih.govmdpi.com.

Identification of In Vitro Metabolites and Their Formation Mechanisms

Identifying in vitro metabolites is crucial for understanding the metabolic fate of a compound. Studies on related compounds, such as other fluorinated organic molecules and dibenzofuran derivatives, provide insights into potential metabolic transformations. For instance, research on fentanyl analogs, including a fluorinated compound (3-fluoro-methoxyacetylfentanyl), demonstrated that while N-dealkylation was a primary Phase I pathway, other observed metabolites were formed through mono-/dihydroxylation, dihydrodiol formation, demethylation, and dehydrogenation, followed by potential glucuronidation nih.gov.

Similarly, studies on other xenobiotics indicate that dibenzofurans can undergo various metabolic transformations. Bacterial metabolism of dibenzofuran, for example, involves initial oxidation steps, leading to metabolites such as dihydrodiols or hydroxylated derivatives, depending on the site of attack on the aromatic rings or the heterocyclic ring nih.gov. While these are microbial transformations, they highlight potential enzymatic attack points.

For this compound, in vitro studies using liver microsomes or hepatocytes would be necessary to definitively identify its metabolites and their formation mechanisms. Potential Phase I pathways could include aromatic hydroxylation, potentially influenced by the fluorine substituent, or ring cleavage. Subsequent Phase II conjugation of these hydroxylated metabolites, as discussed in Section 7.2.2, would also be expected. Without specific experimental data for this compound, its metabolic profile is inferred from studies on structurally similar compounds and general xenobiotic metabolism principles.

Theoretical Modeling of Environmental and Metabolic Transformations

Theoretical modeling plays a significant role in predicting and understanding the environmental fate and metabolic transformations of chemical compounds, especially when experimental data is scarce. For polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), multimedia environmental fate models have been employed to simulate their distribution, transport, and degradation in various environmental compartments nih.govnih.govacs.orgosti.gov. These models often consider physical-chemical properties and degradation rates to predict long-term behavior.

In the context of metabolic transformations, theoretical approaches such as Quantitative Structure-Activity Relationships (QSAR) and in silico modeling can predict metabolic pathways and potential metabolites. Density Functional Theory (DFT) can also be used to investigate degradation pathways and reaction mechanisms in environmental contexts acs.org. For drug metabolism, theoretical models can represent metabolic pathways, predict the impact of enzyme inhibition, and help understand the evolution of metabolic systems uam.esnih.govnih.govbiorxiv.orgelifesciences.org.

While specific theoretical models for this compound's environmental and metabolic transformations are not explicitly detailed in the provided search results, general modeling principles apply. Environmental fate models could predict its persistence, partitioning, and potential degradation routes based on its structure and physicochemical properties, similar to how models are used for PCDD/Fs nih.govnih.govacs.orgosti.gov. For metabolic transformations, in silico tools could predict potential sites of hydroxylation or other Phase I modifications, which would then inform predictions about subsequent Phase II conjugation pathways. The fluorine atom's electron-withdrawing nature could influence regioselectivity in metabolic attacks.

Table 1: Potential Metabolic Pathways for this compound (Inferred)

| Metabolic Phase | Pathway Type | Potential Reactions | Key Enzymes (General) | Expected Outcome |

| Phase I | Oxidation | Aromatic hydroxylation, Epoxidation, Dehydrogenation | Cytochrome P450s | Introduction of polar functional groups |

| Phase I | Hydrolysis | (Less likely for core structure, but possible for substituents if present) | Esterases, Amidases | Cleavage of ester/amide bonds |

| Phase II | Conjugation | Glucuronidation, Sulfation | UGTs, SULTs | Increased water solubility, facilitated excretion |

Note: This table is based on general principles of xenobiotic metabolism and studies on related compounds, as specific experimental data for this compound is limited in the reviewed literature.

Future Research Directions and Emerging Areas in the Study of 3 Fluorodibenzofuran

The continued exploration of 3-Fluorodibenzofuran and its derivatives is poised to unlock new scientific frontiers. Emerging research is focused on leveraging advanced computational tools, developing sustainable synthetic routes, employing sophisticated analytical techniques for dynamic studies, exploring novel material applications, and achieving a more profound understanding of its fundamental chemical behavior. These future directions promise to expand the utility and comprehension of this important fluorinated heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluorodibenzofuran, and how can reaction conditions be controlled to minimize by-products?

- Methodology : Begin with nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Use fluorinated precursors (e.g., 3-fluorophenol derivatives) and monitor reaction parameters (temperature, solvent polarity, catalyst loading). Purification via column chromatography or recrystallization is critical. Analytical techniques like ¹H/¹³C NMR and GC-MS confirm product purity and identify intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ X-ray crystallography for precise bond-length and angle measurements, especially the C-F bond’s influence on the dibenzofuran scaffold. Computational methods (DFT calculations) predict electronic effects, such as fluorine’s electron-withdrawing impact on aromaticity. Compare experimental UV-Vis and IR spectra with simulated data to validate computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Follow guidelines from safety data sheets (SDS) for spill management and waste disposal, particularly for halogenated aromatic compounds .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the reactivity of dibenzofuran in electrophilic substitution reactions?

- Methodology : Perform comparative studies with non-fluorinated dibenzofuran. Use kinetic isotope effects or Hammett plots to quantify fluorine’s directing effects. Monitor regioselectivity in nitration or halogenation reactions via HPLC-MS . Computational modeling (e.g., Fukui indices) predicts reactive sites affected by fluorine’s electron-withdrawing nature .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Conduct meta-analyses of peer-reviewed studies, focusing on variables like assay conditions (e.g., cell lines, solvent polarity). Validate results through dose-response curves and orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). Cross-reference structural analogs (e.g., 3-fluoro-4-methylphenyl derivatives) to identify structure-activity relationships (SAR) .

Q. How can this compound be integrated into photoluminescent materials or organic semiconductors?

- Methodology : Synthesize π-conjugated polymers or small-molecule semiconductors incorporating this compound. Characterize charge-carrier mobility via field-effect transistor (FET) measurements and photophysical properties using time-resolved fluorescence spectroscopy. Compare performance with non-fluorinated analogs to isolate fluorine’s role in enhancing stability or conductivity .

Q. What analytical approaches detect trace degradation products of this compound in environmental samples?

- Methodology : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with isotopic labeling to identify metabolites or photodegradation by-products. Validate methods using spiked environmental matrices (soil/water) and quantify limits of detection (LOD) via calibration curves. Cross-check with QSPR models to predict environmental persistence .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.